molecular formula C18H33NO B5212274 6-(2-Adamantylamino)-2-methylheptan-2-ol

6-(2-Adamantylamino)-2-methylheptan-2-ol

Cat. No.: B5212274
M. Wt: 279.5 g/mol
InChI Key: KSJXTMFEFVOTFC-UHFFFAOYSA-N
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Description

6-(2-Adamantylamino)-2-methylheptan-2-ol is a compound that features an adamantane moiety, which is a polycyclic cage structure known for its stability and unique properties. The adamantane group is often used in medicinal chemistry due to its ability to enhance the lipophilicity and stability of drugs. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Mechanism of Action

While the specific mechanism of action for “6-(2-adamantylamino)-2-methyl-2-heptanol” is not available, it’s known that adamantane derivatives often exhibit unique biological properties due to their unique structural features .

Future Directions

Adamantane derivatives have shown promise in various fields including medicinal chemistry, catalyst development, and nanomaterials . Their unique properties make them an interesting subject for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Adamantylamino)-2-methylheptan-2-ol typically involves the introduction of the adamantane group into the heptanol structure. One common method is the reaction of 2-adamantylamine with 2-methylheptan-2-ol under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like sulfuric acid or aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Adamantylamino)-2-methylheptan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones or carboxylic acids, while reduction may produce adamantyl amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Adamantylamino)-2-methylheptan-2-ol is unique due to its specific structure, which combines the adamantane moiety with a heptanol backbone. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

6-(2-adamantylamino)-2-methylheptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO/c1-12(5-4-6-18(2,3)20)19-17-15-8-13-7-14(10-15)11-16(17)9-13/h12-17,19-20H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJXTMFEFVOTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)NC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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